氮杂环;氮杂环亚铁;铁

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

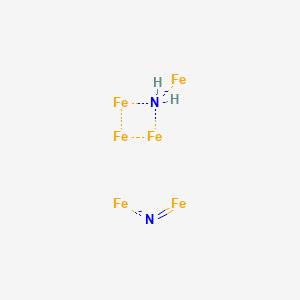

Azanide is the IUPAC-sanctioned name for the anion NH− 2 . It is produced by deprotonation of ammonia, usually with strong bases or an alkali metal . The term is obscure; derivatives of NH− 2 are almost invariably referred to as amides . The product “Azanide;azanidylideneiron;iron” has a molecular formula of Fe6H2N2-2.

Synthesis Analysis

Azanide is formed by the self-ionization of ammonia. It is produced by deprotonation of ammonia, usually with strong bases or an alkali metal . Alkali metal derivatives are best known, although usually referred to as alkali metal amides . These salt-like solids are produced by treating liquid ammonia with strong bases or directly with the alkali metals .Molecular Structure Analysis

Azanide has a H–N–H bond angle of 104.5° . The molecular formula of “Azanide;azanidylideneiron;iron” is Fe6H2N2-2.Chemical Reactions Analysis

Azanide is the conjugate base of ammonia, so it is formed by the self-ionization of ammonia . Alkali metal derivatives are best known, although usually referred to as alkali metal amides . Examples include lithium amide, sodium amide, and potassium amide . These salt-like solids are produced by treating liquid ammonia with strong bases or directly with the alkali metals .Physical And Chemical Properties Analysis

Azanide has a H–N–H bond angle of 104.5° . Iron exists in several allotropic forms: α-Iron: Magnetic and stable to 768°C, crystallizes in a body-centered cubic. It dissolves very little carbon (0.025% at 721°C). β-Iron: It is a form stable between 768°C and 910°C. It is alpha iron that has lost its magnetism. It does not dissolve carbon .科学研究应用

多核铁(II)配合物中的自旋交叉

铁(II)自旋交叉(SCO)材料,包括含有氮杂环成分的材料,因其在制造分子开关方面的潜力而受到探索。这些材料被研究用于显示器、传感器、执行器和存储器组件等应用。具有超分子结构的离散双核至多核铁(II)配合物的开发显示出有希望的SCO性能。这些材料正在被研究用于量子元胞自动机及其在客体-主体相互作用中的潜力,表明未来有广泛的技术应用(Hogue、Singh和Brooker,2018)。

铁基材料的环境应用

纳米级的铁基材料,包括含有来自氮杂环来源的铁的材料,越来越多地被研究用于环境工程应用。这些应用包括水和废水处理,其中纳米铁颗粒用于去除氯代有机物、重金属和无机物。这些颗粒上固有的反应性和表面位点密度对于它们在污染控制和修复工作中的有效性至关重要(Li等人,2006)。

铁在癌症研究中的作用

对铁在癌症生物学中作用的研究突出了它与癌症发病率和风险增加之间的关联。铁在增殖、代谢和转移中的作用对于理解肿瘤的生长和进展至关重要。癌细胞表现出一种寻求铁的表型,导致人们将铁过量和铁耗竭都作为治疗策略进行研究。这些发现表明了操纵铁水平的靶向癌症治疗的潜力(Torti等人,2018)。

作用机制

Target of Action

Azanide;azanidylideneiron;iron, also known as Iron Nitride , is a compound that primarily targets the production of hemoglobin . Hemoglobin is a protein in red blood cells that carries oxygen from the lungs to the body’s tissues and returns carbon dioxide from the tissues back to the lungs .

Mode of Action

Iron is necessary for the production of hemoglobin . Iron deficiency can lead to decreased production of hemoglobin and a microcytic, hypochromic anemia . Iron Nitride, as a source of iron, can help in the production of hemoglobin, thereby preventing or treating iron-deficiency anemia .

Biochemical Pathways

Iron Nitride affects the biochemical pathway of hemoglobin synthesis. Iron is a crucial component of hemoglobin, and a deficiency of iron can lead to decreased hemoglobin production, resulting in anemia . By providing a source of iron, Iron Nitride can help ensure the proper functioning of this pathway .

Pharmacokinetics

The pharmacokinetics of iron supplements like Iron Nitride are complex due to the ubiquity of endogenous iron, its compartmentalized sites of action, and the complexity of iron metabolism . The primary site of action of iron is the erythrocyte, and no drug-receptor interaction takes place . The process of erythropoiesis, i.e., the formation of new erythrocytes, takes 3–4 weeks . Therefore, serum iron concentration and area under the curve (AUC) are clinically irrelevant for assessing iron utilization .

Result of Action

The primary result of Iron Nitride’s action is the prevention or treatment of iron-deficiency anemia . By providing a source of iron, Iron Nitride can help increase the production of hemoglobin, thereby increasing the oxygen-carrying capacity of the blood .

Action Environment

The action of Iron Nitride can be influenced by various environmental factors. For instance, high oral iron doses or rapid release of iron from intravenous iron preparations can saturate the iron transport system, resulting in oxidative stress with adverse clinical and subclinical consequences . Therefore, the dosage and administration method of Iron Nitride should be carefully controlled to ensure its efficacy and safety .

安全和危害

The safety data sheets for “Azanide;azanidylideneiron;iron” suggest that in case of skin contact, one should wash off with soap and plenty of water . If inhaled, move the person into fresh air. If not breathing, give artificial respiration . In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes .

未来方向

属性

IUPAC Name |

azanide;azanidylideneiron;iron |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6Fe.H2N.N/h;;;;;;1H2;/q;;;;;;2*-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILMFDGFXPJCFQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH2-].[N-]=[Fe].[Fe].[Fe].[Fe].[Fe].[Fe] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Fe6H2N2-2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

37245-77-5 |

Source

|

| Record name | Iron nitride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037245775 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,7,7-trimethyl-4-(3-pyridinyl)-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B3132522.png)

![3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B3132528.png)

![3a-methyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione](/img/structure/B3132549.png)

![2,2,3,3-Tetrafluoro-1-[2-(4-methylanilino)cyclohexen-1-yl]propan-1-one](/img/structure/B3132582.png)